![molecular formula C19H16ClN5O B2913415 3-(2-chlorobenzyl)-6-(2-phenylethyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1326868-16-9](/img/structure/B2913415.png)
3-(2-chlorobenzyl)-6-(2-phenylethyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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Overview
Description
3-(2-chlorobenzyl)-6-(2-phenylethyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C19H16ClN5O and its molecular weight is 365.82. The purity is usually 95%.
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Scientific Research Applications
CDK2 Inhibitors
This compound has been found to be a novel inhibitor of CDK2 (Cyclin-Dependent Kinase 2), a protein that plays a crucial role in cell cycle regulation . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Antitumor Activities
The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
USP28 Inhibitors
The compound has been identified as a potent inhibitor of USP28 (Ubiquitin Specific Peptidase 28), a protein that is closely associated with the occurrence and development of various malignancies . This makes it a promising therapeutic target for cancer therapy .
Antiproliferative Activities
The compound has shown significant antiproliferative activities, inhibiting the growth of various cancer cell lines .
Cell Cycle Alteration
The compound has been found to cause significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells .
Inhibition of Epithelial-Mesenchymal Transition (EMT)
The compound has been found to inhibit the progression of EMT in gastric cancer cell lines . EMT is a process by which epithelial cells lose their cell polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells; this is essential for many processes including wound healing, fibrosis, and initiation of metastasis for cancer progression .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is essential for the initiation of DNA replication .
Mode of Action
The compound acts as an inhibitor of CDK2 . It binds to the active site of the enzyme, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is a key player in the control of the cell cycle, and its inhibition can lead to cell cycle arrest. This can result in the prevention of DNA replication and cell division, thereby inhibiting the proliferation of cells .
Pharmacokinetics
Like other small molecule inhibitors, it is expected to have good bioavailability and be able to penetrate cells to reach its intracellular target, cdk2 .
Result of Action
The compound’s action results in significant inhibition of cell proliferation . It has been shown to have cytotoxic activities against various cell lines, including MCF-7 and HCT-116, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . It also induces apoptosis within HCT cells .
properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-6-(2-phenylethyl)triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O/c20-16-9-5-4-8-15(16)12-25-18-17(22-23-25)19(26)24(13-21-18)11-10-14-6-2-1-3-7-14/h1-9,13H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJSTXFLVLWOSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=NC3=C(C2=O)N=NN3CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorobenzyl)-6-(2-phenylethyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
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